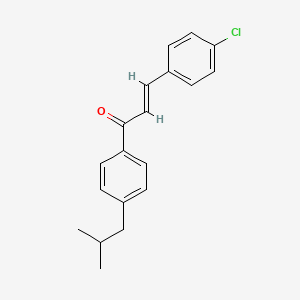
Calamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calamine, commonly known as this compound lotion, is a medication primarily used to treat mild itchiness. It is a combination of zinc oxide and 0.5% ferric oxide (Fe₂O₃). This compound is widely used to alleviate symptoms of sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions. It also helps dry out secretions resulting from skin irritation . The use of this compound dates back to as early as 1500 BC, and it is listed on the World Health Organization’s List of Essential Medicines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calamine lotion is prepared by mixing this compound powder and zinc oxide powder with glycerin and bentonite magma. The mixture is then diluted with calcium hydroxide solution to form a smooth, uniform paste. The final product is a suspension that requires shaking before use .
Industrial Production Methods: In industrial settings, this compound lotion is produced by combining zinc oxide and ferric oxide with additional ingredients such as phenol and calcium hydroxide. The mixture is processed to ensure a consistent and stable product that meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Calamine undergoes various chemical reactions, including:
Oxidation: Zinc oxide can be oxidized to form zinc hydroxide in the presence of moisture.
Reduction: Ferric oxide can be reduced to ferrous oxide under certain conditions.
Substitution: Zinc oxide can react with acids to form zinc salts.
Common Reagents and Conditions:
Oxidation: Moisture and oxygen.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Zinc hydroxide.
Reduction: Ferrous oxide.
Substitution: Zinc chloride or zinc sulfate.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Calamine exerts its effects through its active ingredients, zinc oxide and ferric oxide. Zinc oxide acts as a skin protectant and astringent, helping to reduce inflammation and irritation. Ferric oxide contributes to the drying effect, which helps to alleviate itching and discomfort. The cooling sensation produced by this compound as it evaporates on the skin also provides relief from itching .
Comparación Con Compuestos Similares
Caladryl: Contains calamine and pramoxine hydrochloride, providing additional analgesic effects.
Hydrocortisone: A corticosteroid used to treat inflammation and itching.
Zinc Oxide: Used alone in various skin protectant formulations.
Comparison:
Caladryl vs. This compound: Caladryl offers an extra level of relief by including pramoxine hydrochloride, which provides temporary pain relief in addition to the antipruritic effects of this compound.
Hydrocortisone vs. This compound: Hydrocortisone is more potent in reducing inflammation but may have more side effects compared to this compound, which is generally considered safer for mild skin conditions.
Zinc Oxide vs. This compound: Zinc oxide alone is effective as a skin protectant, but the addition of ferric oxide in this compound enhances its drying and soothing properties.
This compound remains a widely used and effective treatment for various mild skin conditions, thanks to its combination of zinc oxide and ferric oxide, which provide both protective and soothing effects.
Propiedades
Número CAS |
12196-21-3 |
|---|---|
Fórmula molecular |
H2O9Si2Zn4.H2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



